molecular formula C19H13BrO3 B3701536 3-(4-bromophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one

3-(4-bromophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B3701536
M. Wt: 369.2 g/mol
InChI Key: ATNYPVRVQXMNEK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one is a furochromenone derivative characterized by a fused furan-chromene core with a bromophenyl group at position 3 and an ethyl substituent at position 5.

Properties

IUPAC Name

3-(4-bromophenyl)-5-ethylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO3/c1-2-11-7-19(21)23-18-9-17-15(8-14(11)18)16(10-22-17)12-3-5-13(20)6-4-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNYPVRVQXMNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a bromophenyl-substituted precursor, the compound can be synthesized through a series of reactions involving halogenation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key factors include the selection of cost-effective raw materials, efficient reaction pathways, and environmentally friendly processes to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenones.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism by which 3-(4-bromophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Structural Features :

  • Position 3 : 4-Bromophenyl group (electron-withdrawing, enhances stability and target binding).
  • Position 5 : Ethyl group (increases steric bulk compared to methyl, affecting metabolic stability).
  • Core : Furo[3,2-g]chromen-7-one (common in bioactive compounds like psoralens) .

Synthesis typically involves multi-step reactions, including cyclization and halogenation, optimized for yield and purity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares substituents, molecular weights, and reported bioactivities of structurally related furochromenones:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Bioactivities References
Target Compound 3-(4-Bromophenyl), 5-Ethyl ~353–370* Anticancer, antimicrobial (predicted)
5-Ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one 2,3,9-Trimethyl, 5-Ethyl 256.3 Anti-inflammatory, antioxidant
3-(4-Fluorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one 3-(4-Fluorophenyl), 5-Ethyl, 9-Methyl ~360 Antimicrobial, anticancer
3-(4-Bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one 3-(4-Bromophenyl), 5,9-Dimethyl 353.21 FLT3 kinase inhibition (anticancer)
6-Ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one 3-Phenyl, 6-Ethyl, 2,5,9-Trimethyl 426.49 Antifungal

*Estimated based on analogs.

Substituent Effects on Bioactivity and Physicochemical Properties

  • Bromophenyl vs. Fluorophenyl (Position 3) :

    • Bromine’s larger atomic radius and lipophilicity enhance membrane penetration and target binding compared to fluorine .
    • Fluorophenyl analogs show higher metabolic stability due to reduced steric hindrance .
  • Ethyl vs. Methyl (Position 5) :

    • Ethyl groups improve metabolic stability but may reduce aqueous solubility .
    • Methyl substituents (e.g., in 3-(4-bromophenyl)-5,9-dimethyl) enhance synthetic accessibility .

Mechanistic Insights

  • Anticancer Activity: Bromophenyl and ethyl groups synergize to inhibit FLT3 tyrosine kinase (docking score: -7.3 for similar furochromenones), a key target in leukemia .
  • Antimicrobial Action : Ethyl and halogenated phenyl groups disrupt microbial membrane integrity, as seen in fluorophenyl derivatives .

Biological Activity

3-(4-bromophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the furochromene class. Its unique structure, characterized by a bromophenyl group and an ethyl substitution, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C20H15BrO3
Molecular Weight 383.2 g/mol
IUPAC Name This compound
CAS Number 858746-50-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Although specific pathways remain under investigation, preliminary studies suggest it may influence:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
  • Cell Signaling Pathways : It could alter signaling cascades that affect cell proliferation and apoptosis.

Therapeutic Potential

Research indicates that compounds within the furochromene class exhibit a range of therapeutic effects, including anti-cancer and anti-inflammatory activities. For instance:

  • Anti-Cancer Activity : Studies have shown that similar furochromenes can induce apoptosis in cancer cell lines. The bromophenyl substitution may enhance this effect by increasing lipophilicity and facilitating cellular uptake.
  • Anti-Inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Anti-Cancer Effects in HeLa Cells :
    • A study demonstrated that furochromene derivatives led to significant apoptosis in HeLa cells (cervical cancer) through caspase activation pathways. The presence of the bromophenyl group was critical for enhancing cytotoxicity compared to non-substituted analogs.
  • Inhibition of Pro-inflammatory Cytokines :
    • In vitro tests indicated that derivatives of furochromenes could suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, highlighting their potential for treating chronic inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
3-(4-Bromophenyl)-5-methylfuro[3,2-g]chromen-7-oneModerate anti-cancer propertiesLess potent than the ethyl derivative
3-(4-Bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-oneStrong anti-inflammatory effectsLacks the furochromene core structure

Q & A

Q. What are the optimal synthetic routes for 3-(4-bromophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including cyclization of substituted phenols and functionalization via Suzuki coupling or nucleophilic substitution to introduce the bromophenyl and ethyl groups. Lewis acid catalysts (e.g., AlCl₃ or BF₃·Et₂O) are critical for facilitating cyclization, while palladium-based catalysts enable cross-coupling reactions. Yield optimization requires precise control of temperature (60–120°C), solvent polarity (e.g., DMF or THF), and reaction time (12–48 hours). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How can structural confirmation and purity of the compound be validated?

  • X-ray crystallography : Resolves crystal packing and bond angles, confirming fused furochromenone core and substituent positions .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, ethyl group protons at δ 1.2–1.5 ppm) and quantifies substituent integration .
  • HPLC-MS : Validates molecular weight ([M+H]⁺ expected ~395–400 Da) and purity (>98%) using C18 columns and acetonitrile/water mobile phases .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with structurally similar compounds (e.g., 3-(4-biphenylyl) derivatives) to assess substituent effects .
  • Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenyl group influence reactivity in cross-coupling reactions?

The bromine atom acts as a strong electron-withdrawing group, enhancing electrophilic aromatic substitution (EAS) reactivity at the para position. Computational modeling (DFT, B3LYP/6-31G*) predicts reduced electron density on the phenyl ring, favoring oxidative addition in palladium-catalyzed reactions. Compare with fluorophenyl analogs () to assess halogen-dependent regioselectivity .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure bioavailability (%F) via LC-MS/MS after oral/intravenous administration in rodents. Low solubility (<10 µg/mL in PBS) may limit in vivo efficacy, necessitating formulation with cyclodextrins or liposomes .
  • Metabolite identification : Incubate with liver microsomes (human/rat) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) that may deactivate the compound .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced target selectivity?

  • Substituent variation : Replace the ethyl group with bulkier alkyl chains (e.g., tert-butyl) to probe steric effects on receptor binding.
  • Bioisosteric replacement : Swap bromine with CF₃ or CN groups to maintain electron-withdrawing effects while altering lipophilicity (clogP 3.5–4.5) .
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or topoisomerase II). Prioritize derivatives with ∆G < -8 kcal/mol .

Q. What mechanistic insights explain its apoptotic effects in cancer cells?

  • Mitochondrial pathway activation : Measure cytochrome c release (western blot) and caspase-3/7 activity (fluorometric assays) in treated cells. Compare with controls lacking the bromophenyl group to isolate structural contributions .
  • ROS generation : Use DCFH-DA probes to quantify reactive oxygen species (ROS). EC₅₀ values correlate with apoptosis induction in dose-dependent studies .

Data Contradiction Analysis

Q. How to address conflicting reports on its solubility and stability across studies?

  • Solubility : Discrepancies arise from solvent choice (e.g., DMSO vs. aqueous buffers). Use shake-flask method with UV-Vis quantification at λ_max (~320 nm) under standardized conditions .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the lactone ring, requiring pH-adjusted formulations .

Methodological Recommendations

Q. Which computational tools predict its ADMET properties?

  • SwissADME : Estimates bioavailability (TPSA > 80 Ų suggests poor absorption) and CYP450 inhibition.
  • ProTox-II : Predicts toxicity endpoints (e.g., LD₅₀) and organ-specific hazards .

Q. What in vivo models are appropriate for validating therapeutic potential?

  • Xenograft models : Implant human tumor cells (e.g., HCT-116 colorectal) in immunodeficient mice. Dose at 10–50 mg/kg/day for 21 days; monitor tumor volume and body weight .
  • Zebrafish assays : High-throughput screening for developmental toxicity (LC₅₀) and angiogenesis inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
3-(4-bromophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one

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